![molecular formula C13H8F6N4O B2803504 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone CAS No. 866145-78-0](/img/structure/B2803504.png)
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyrimidinone core. The trifluoromethyl group is known for its significant impact on the chemical properties of molecules, often enhancing their stability and bioactivity .
Preparation Methods
One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl groups can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the pyrimidinone core, potentially altering its bioactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone has a wide range of applications in scientific research:
Biology: The compound’s bioactivity makes it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone stands out due to its unique combination of trifluoromethyl groups and a pyrimidinone core. Similar compounds include:
Trifluoromethylated aromatic compounds: These compounds share the trifluoromethyl group but differ in their core structures.
Trifluoromethyl ketones: These compounds have a trifluoromethyl group attached to a ketone, offering different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the beneficial properties of trifluoromethyl groups with the versatile pyrimidinone core.
Properties
IUPAC Name |
2-amino-6-(trifluoromethyl)-3-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N4O/c14-12(15,16)8-4-2-1-3-7(8)6-21-23-10(24)5-9(13(17,18)19)22-11(23)20/h1-6H,(H2,20,22)/b21-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYGERJMIZAHJW-AERZKKPOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

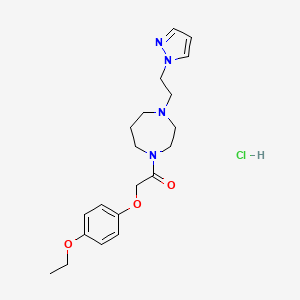
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B2803425.png)
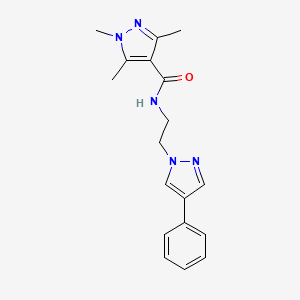
![6-methyl-4-oxo-N-(2-(2-(pyridin-2-yl)ethyl)phenyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2803429.png)
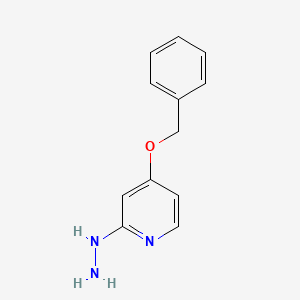
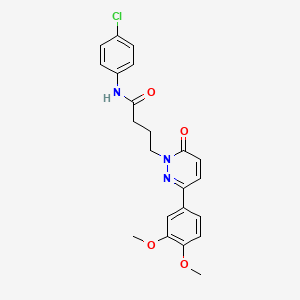
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2803434.png)
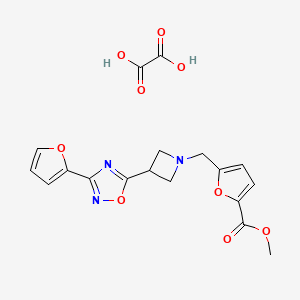
![N-(3-methoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2803437.png)
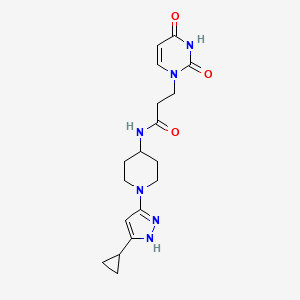
![2-[(4-Ethylphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2803442.png)
![Tert-butyl 2,3-dihydrospiro[isoindole-1,4'-piperidine]-1'-carboxylate](/img/structure/B2803443.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-oxoindolin-5-yl)urea](/img/structure/B2803444.png)
